molecular formula C15H16N2OS B1332704 (4-Piperazin-1-ylphenyl)(2-thienyl)methanone CAS No. 725720-16-1

(4-Piperazin-1-ylphenyl)(2-thienyl)methanone

Cat. No. B1332704
M. Wt: 272.4 g/mol
InChI Key: OFWPBXFZHHXHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is a chemical compound with the molecular formula C15H16N2OS . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is 272.4 g/mol. More detailed physical and chemical properties are not available in the retrieved information .

Scientific Research Applications

Anticancer and Antituberculosis Applications

(4-Piperazin-1-ylphenyl)(2-thienyl)methanone and its derivatives have been studied for potential applications in the treatment of cancer and tuberculosis. For example, derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. This highlights the compound's therapeutic potential in addressing these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Corrosion Inhibition

Some derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have been investigated for their ability to prevent corrosion of mild steel in acidic mediums. These studies revealed that certain organic compounds, including derivatives of this chemical, can significantly inhibit corrosion, acting as mixed-type inhibitors in acidic solutions. This application is crucial in industries where mild steel is commonly used, and corrosion prevention is vital for maintaining structural integrity (Singaravelu & Bhadusha, 2022; Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activity

Derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have also shown promise in antimicrobial applications. Compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibited notable in vitro antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents to combat pathogenic bacterial and fungal strains, addressing the growing concern of antimicrobial resistance (Mallesha & Mohana, 2014; Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

(4-piperazin-1-ylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(14-2-1-11-19-14)12-3-5-13(6-4-12)17-9-7-16-8-10-17/h1-6,11,16H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWPBXFZHHXHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperazin-1-ylphenyl)(2-thienyl)methanone

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